molecular formula C8H10N2O3S B2777556 2-(methylsulfonamido)benzamide CAS No. 349135-15-5

2-(methylsulfonamido)benzamide

Cat. No.: B2777556
CAS No.: 349135-15-5
M. Wt: 214.24
InChI Key: WBXMKLUMWBPNFY-UHFFFAOYSA-N
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Description

2-(Methylsulfonamido)benzamide is an organic compound with the molecular formula C8H10N2O3S It is a derivative of benzamide, where the amide group is substituted with a methylsulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonamido)benzamide typically involves the reaction of 2-aminobenzamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylsulfonamido)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(methylsulfonamido)benzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis or DNA replication. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis, thereby inhibiting the enzyme dihydropteroate synthase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfonamido)benzamide is unique due to the presence of both the sulfonamide and benzamide functionalities, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-14(12,13)10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXMKLUMWBPNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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